Ethyl 4-amino-3-ethyl-2-sulfanylidene-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 4-amino-3-ethyl-2-sulfanylidene-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are commonly found in various natural products and synthetic pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-3-ethyl-2-sulfanylidene-1,3-thiazole-5-carboxylate typically involves the reaction of ethyl 2-bromoacetate with thiourea to form the thiazole ring. The reaction is carried out under reflux conditions in ethanol, followed by the addition of ethylamine to introduce the amino group. The final product is obtained after purification through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-3-ethyl-2-sulfanylidene-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Ethyl 4-amino-3-ethyl-2-sulfanylidene-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-3-ethyl-2-sulfanylidene-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The sulfur atom in the thiazole ring can form covalent bonds with nucleophilic sites in proteins, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-amino-3-(2,6-dimethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate
- Ethyl 4-amino-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
- Ethyl 4-amino-3-(2,5-dimethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate
Uniqueness
Ethyl 4-amino-3-ethyl-2-sulfanylidene-1,3-thiazole-5-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 3-position and the amino group at the 4-position allows for unique interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C8H12N2O2S2 |
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Molecular Weight |
232.3 g/mol |
IUPAC Name |
ethyl 4-amino-3-ethyl-2-sulfanylidene-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C8H12N2O2S2/c1-3-10-6(9)5(14-8(10)13)7(11)12-4-2/h3-4,9H2,1-2H3 |
InChI Key |
HUQLNLCBTRLVTF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(SC1=S)C(=O)OCC)N |
Origin of Product |
United States |
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